5beta-Cholestane-3alpha,7alpha,12alpha,25,26-pentol
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Overview
Description
, also known as 5 beta-bufol, belongs to the class of organic compounds known as pentahydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or derivatives bearing five hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
Scientific Research Applications
Synthesis and Characterization
- Improved Synthesis Techniques : Research has developed enhanced synthesis methods for compounds like 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and its pentol variant, which are crucial for studying cholic acid biosynthesis pathways. These methods offer higher yields and avoid contamination with 5beta-cholestane-3alpha, 7alpha, 12alpha, 25, 26-pentol, which is significant for accurate in vivo and in vitro studies (Dayal et al., 1976).
Role in Bile Acid Biosynthesis
- Cholic Acid Biosynthesis Pathway : The conversion of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol into its pentol form by liver microsomes is a critical step in the cholic acid biosynthesis pathway. This process involves side-chain hydroxylation, which is essential for producing key bile acid intermediates in humans and rats (Cheng et al., 1977).
- Hydroxylation and Stereoselectivity : The enzymatic hydroxylation involved in converting tetrol into pentol demonstrates the stereospecificity and importance of microsomal enzymes in the biosynthesis of cholic acid. This pathway highlights the critical role of 5beta-cholestane-3alpha,7alpha,12alpha,24beta,25-pentol as an intermediate in bile acid synthesis (Shefer et al., 1976).
Metabolic Implications
- Cerebrotendinous Xanthomatosis (CTX) : Studies on the bile and feces of patients with CTX have identified the presence of pentahydroxy bile alcohols, including 5beta-cholestane-3alpha, 7alpha, 12alpha, 24xi, 25-pentol. Understanding the structure and biosynthesis of these compounds in CTX patients sheds light on the metabolic anomalies associated with this disorder and offers insights into potential therapeutic targets (Shefer et al., 1975).
properties
CAS RN |
6127-75-9 |
---|---|
Molecular Formula |
C27H48O5 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O5/c1-16(6-5-10-25(2,32)15-28)19-7-8-20-24-21(14-23(31)27(19,20)4)26(3)11-9-18(29)12-17(26)13-22(24)30/h16-24,28-32H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1 |
InChI Key |
XZDHXPDYLPEFQI-FIMPYCPFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Canonical SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Other CAS RN |
6127-75-9 |
physical_description |
Solid |
synonyms |
5 beta-bufol 5beta-cholestane-3alpha,7alpha,12alpha,25,26-pentol cholestane-3,7,12,25,26-pentol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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